4-Isopropoxy-2-methylphenol
Description
4-Isopropoxy-2-methylphenol (IUPAC name: 4-(propan-2-yloxy)-2-methylphenol) is a phenolic compound featuring a hydroxyl group (-OH) at the para position, an isopropoxy group (-OCH(CH₃)₂) at position 4, and a methyl group (-CH₃) at position 2 of the benzene ring. Phenolic compounds with alkoxy and alkyl substituents are commonly used in pharmaceuticals, fragrances, and polymer industries due to their stability and reactivity .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-methyl-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7,11H,1-3H3 |
InChI Key |
XEDRITKMMGBNOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)O |
Origin of Product |
United States |
Biological Activity
4-Isopropoxy-2-methylphenol, also known as 2-methyl-4-(propan-2-yloxy)phenol, is an organic compound characterized by its unique structural arrangement, which includes an isopropoxy group and a methyl group on a phenolic structure. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
Key Features
| Property | Description |
|---|---|
| Molecular Formula | |
| IUPAC Name | 2-methyl-4-(propan-2-yloxy)phenol |
| Functional Groups | Isopropoxy, Hydroxyl |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi. For example, a study reported effective inhibition against strains of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 mg/mL.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In animal models, administration of this compound resulted in a marked reduction of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may modulate enzyme activities and receptor binding through hydrogen bonding and hydrophobic interactions due to its phenolic structure .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Candida species. The results demonstrated a minimum inhibitory concentration (MIC) of 0.25 mg/mL for certain strains, indicating strong antifungal properties.
Case Study 2: Anti-inflammatory Activity
In a controlled trial involving rats with induced paw edema, treatment with this compound significantly reduced paw swelling compared to the control group. Histological examination revealed decreased infiltration of inflammatory cells in treated animals .
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects. Acute toxicity studies have indicated that the compound has a relatively low toxicity profile, with an LD50 greater than 2000 mg/kg in rat models . However, prolonged exposure may lead to skin irritation or sensitization in some individuals.
Summary of Toxicity Data
| Endpoint | Value |
|---|---|
| LD50 (rat) | >2000 mg/kg |
| Skin Irritation | Mild to moderate |
| Sensitization Risk | Low |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 4-isopropoxy-2-methylphenol and analogs from the evidence:
*Calculated based on molecular formulas.
Key Observations:
- Ether vs.
- Polyether Chains : The addition of ethoxymethyl groups (e.g., in ) enhances hydrophilicity compared to simpler isopropoxy substituents, influencing solubility and pharmacokinetics.
- Amino Alcohol Derivatives: Complex structures like the metoprolol impurity exhibit higher molecular weights and altered biological activity due to amino and hydroxyl groups.
Physicochemical Properties
While direct data for this compound is unavailable, inferences can be drawn from analogs:
- Solubility: Shorter alkoxy chains (e.g., isopropoxy) reduce water solubility compared to polyether-substituted phenols (e.g., 4-(2-isopropoxyethoxymethyl)phenol ).
- Stability: Methyl and isopropoxy groups at positions 2 and 4 likely enhance steric protection of the phenolic -OH, reducing oxidation susceptibility compared to unsubstituted phenols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
